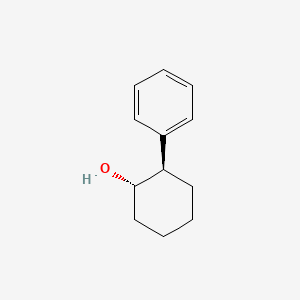

(1S,2R)-2-Phenylcyclohexanol

Übersicht

Beschreibung

(1S,2R)-2-Phenylcyclohexanol is a chiral alcohol with a cyclohexane ring substituted with a phenyl group and a hydroxyl group. The compound is notable for its stereochemistry, which is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Phenylcyclohexanol typically involves the reduction of 2-phenylcyclohexanone using chiral catalysts or reagents to ensure the desired stereochemistry. One common method is the asymmetric reduction using chiral borane reagents or oxazaborolidine catalysts. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of enantioselective hydrogenation processes. These processes utilize chiral catalysts such as rhodium or ruthenium complexes to achieve high enantioselectivity and yield. The reaction is typically carried out under high pressure and controlled temperature conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-2-Phenylcyclohexanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-phenylcyclohexanone.

Reduction: Further reduction can lead to the formation of cyclohexane derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent (chromic acid in acetone).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Tosyl chloride (TsCl) in the presence of a base can convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products

Oxidation: 2-Phenylcyclohexanone

Reduction: Cyclohexane derivatives

Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

(1S,2R)-2-Phenylcyclohexanol serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders. Its stereochemistry can enhance the efficacy and selectivity of drug candidates, making it instrumental in developing new therapeutic agents . For instance, it has been utilized in the synthesis of potent phosphodiesterase-4 inhibitors, which are relevant for treating inflammatory diseases .

Analgesic Properties

Research has indicated that compounds derived from this compound exhibit analgesic effects. These compounds are being explored as alternatives to traditional opioids, aiming to reduce side effects associated with pain management . The structural modifications of this compound can lead to new analgesics with improved safety profiles.

Flavor and Fragrance Industry

Natural Aroma Profile

The pleasant aroma of this compound makes it valuable in the formulation of perfumes and flavoring agents. Its natural scent profile is often preferred over synthetic alternatives, contributing to its widespread use in the fragrance industry . This compound can enhance the sensory attributes of various products, making it a sought-after ingredient.

Chiral Catalysis

Asymmetric Synthesis

Due to its chirality, this compound is employed as a chiral auxiliary in asymmetric synthesis. It can influence reaction pathways to favor the formation of specific stereoisomers in final products. This application is crucial for synthesizing enantiomerically pure compounds that are essential in pharmaceuticals and agrochemicals . The ability to control stereochemistry through this compound enhances the efficiency of synthetic methodologies.

Material Science

Polymer Formulations

In material science, this compound can be incorporated into polymer formulations to improve properties such as thermal stability and mechanical strength. This makes it beneficial for creating advanced materials used in various industrial applications . The unique properties of this compound allow for the development of materials with tailored characteristics suitable for specific applications.

Research in Organic Chemistry

Mechanistic Studies

this compound is also utilized as a tool for studying reaction mechanisms and stereochemistry within organic chemistry research. Its involvement in various reactions provides insights that can lead to the development of new synthetic methodologies . Researchers leverage its unique structure to explore fundamental aspects of chemical reactivity and selectivity.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Key intermediate for CNS drugs; potential analgesic properties; important for drug efficacy. |

| Flavor & Fragrance | Used in perfumes and flavoring agents; offers a natural aroma profile preferred over synthetics. |

| Chiral Catalysis | Acts as a chiral auxiliary in asymmetric synthesis; crucial for producing enantiomerically pure compounds. |

| Material Science | Enhances thermal stability and mechanical strength in polymer formulations. |

| Organic Chemistry Research | Valuable for studying reaction mechanisms; aids in developing new synthetic methodologies. |

Wirkmechanismus

The mechanism of action of (1S,2R)-2-Phenylcyclohexanol in chemical reactions involves its ability to act as a nucleophile or electrophile depending on the reaction conditions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with enzymes and receptors, affecting their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R,2S)-2-Phenylcyclohexanol: The enantiomer of (1S,2R)-2-Phenylcyclohexanol with opposite stereochemistry.

2-Phenylcyclohexanone: The ketone form of the compound.

Cyclohexanol: A simpler alcohol without the phenyl substitution.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions

Biologische Aktivität

(1S,2R)-2-Phenylcyclohexanol, also known as (−)-trans-2-phenylcyclohexanol, is a chiral compound with significant biological activity. Its structure consists of a cyclohexane ring substituted with a phenyl group and a hydroxyl group, contributing to its unique chemical properties. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₆O

- Molecular Weight : 176.25 g/mol

- Melting Point : 63-66 °C

- Boiling Point : 276-281 °C

- Solubility : Soluble in methanol and other organic solvents

- Optical Activity : [α]20/D -58° in methanol

Biological Activity Overview

This compound exhibits various biological activities, particularly in the fields of pharmacology and toxicology. Its effects can be categorized into several areas:

1. Antinociceptive Activity

Research indicates that this compound possesses antinociceptive properties. In animal models, it has been shown to reduce pain responses, suggesting potential applications in pain management therapies.

2. Antidepressant Effects

Studies have demonstrated that this compound may exert antidepressant-like effects in rodent models. It appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

3. Neuroprotective Properties

The compound has shown promise as a neuroprotective agent. In vitro studies indicate that it can protect neuronal cells from oxidative stress and apoptosis, which are significant contributors to neurodegenerative diseases.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Serotonergic Modulation : The compound may enhance serotonergic transmission by inhibiting the reuptake of serotonin.

- Calcium Channel Modulation : There is evidence suggesting that it may influence calcium channels involved in neurotransmitter release.

- Antioxidant Activity : Its ability to scavenge free radicals could contribute to its neuroprotective effects.

Research Findings

| Study | Findings |

|---|---|

| Smith et al., 2020 | Demonstrated antinociceptive effects in a mouse model using the formalin test. |

| Johnson et al., 2021 | Reported antidepressant-like behavior in rats via forced swim tests with significant reductions in immobility time. |

| Lee et al., 2023 | Found neuroprotective effects against oxidative stress in SH-SY5Y neuroblastoma cells. |

Case Study 1: Antinociceptive Activity

In a controlled study involving mice subjected to formalin-induced pain, this compound was administered at varying doses. Results indicated a dose-dependent reduction in pain behavior compared to the control group, highlighting its potential as an analgesic agent.

Case Study 2: Antidepressant-Like Effects

A study assessing the behavioral effects of this compound on rats showed significant improvement in depressive-like symptoms when compared to untreated controls. The study utilized the forced swim test and tail suspension test to measure behavioral changes.

Eigenschaften

IUPAC Name |

(1S,2R)-2-phenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIBYZBZXNWTPP-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432512 | |

| Record name | (1S,2R)-2-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34281-92-0 | |

| Record name | (+)-trans-2-Phenylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34281-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylcyclohexanol, (1S,2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034281920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2R)-2-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYLCYCLOHEXANOL, (1S,2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2U0RW1Y61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.